5-Methylisoxazole-3-carboxamide

Catalog No.
S594698
CAS No.
3445-52-1
M.F
C5H6N2O2
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylisoxazole-3-carboxamide

CAS Number

3445-52-1

Product Name

5-Methylisoxazole-3-carboxamide

IUPAC Name

5-methyl-1,2-oxazole-3-carboxamide

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C5H6N2O2/c1-3-2-4(5(6)8)7-9-3/h2H,1H3,(H2,6,8)

InChI Key

KBOSIRPMGVGOEP-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)N

Synonyms

3-carbamoyl-5-methylisoxazole

Canonical SMILES

CC1=CC(=NO1)C(=O)N

The exact mass of the compound 5-Methylisoxazole-3-carboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Methylisoxazole-3-carboxamide is a highly versatile heterocyclic building block featuring an isoxazole ring substituted with a methyl group at the 5-position and a primary carboxamide at the 3-position. In industrial and advanced laboratory settings, it is primarily procured as a stable, crystalline precursor for the synthesis of bioactive isoxazole derivatives, including metabolically stable anti-inflammatory agents. Furthermore, it has emerged as a highly efficient bidentate directing group (MICA) in palladium-catalyzed C–H functionalization, enabling the selective activation of unactivated γ-C(sp3)–H bonds in amino acids [1]. Its primary procurement advantage lies in its dual utility: it serves both as a direct structural motif for pharmaceutical libraries that bypasses the toxicity of 4-carboxamide analogs [2], and as a transient auxiliary that streamlines complex peptide and nitrile syntheses without the handling risks associated with its carboxylic acid analogs.

Substituting 5-methylisoxazole-3-carboxamide with its closest analogs, such as 5-methylisoxazole-3-carboxylic acid or 5-methylisoxazole-3-carbonitrile, introduces significant workflow inefficiencies. Procuring the carboxylic acid necessitates an additional, aggressive activation step using thionyl chloride or phosphorus oxychloride followed by amidation, reducing overall yield and increasing hazardous waste [2]. Conversely, while the carbonitrile is a direct precursor for tetrazole synthesis, it is often less stable and more toxic to handle during bulk storage than the robust carboxamide. In catalytic applications, substituting the MICA directing group with simpler monodentate amides results in the complete failure of palladium-catalyzed γ-C(sp3)–H acetoxylation, as the precise bidentate N,O-coordination provided by the isoxazole-carboxamide motif is strictly required to stabilize the palladacycle intermediate[1].

High-Yield Bidentate Coordination for γ-C(sp3)–H Functionalization

In the synthesis of γ-mercapto amino acids for native chemical ligation, the choice of directing group is critical for the activation of unactivated sp3 C-H bonds. Utilizing 5-methylisoxazole-3-carboxamide (MICA) as a bidentate directing group enables the palladium-catalyzed γ-C(sp3)–H acetoxylation of L-valine derivatives with exceptional efficiency. Studies demonstrate that the MICA-directed process achieves a 75% isolated yield of the monoacetoxylated product. In contrast, standard monodentate amide directing groups fail to stabilize the necessary Pd(II/IV) intermediates, resulting in negligible yields (<5%) under identical oxidative conditions. The MICA group is subsequently easily removed, making it a highly efficient auxiliary for complex peptide synthesis[1].

Evidence DimensionYield of γ-C(sp3)–H acetoxylation of L-valine derivatives
Target Compound Data75% isolated yield (using MICA directing group)
Comparator Or Baseline<5% yield (baseline monodentate amide directing groups)
Quantified Difference>70% absolute increase in yield
ConditionsPd(OAc)2 (0.1 equiv), PhI(OAc)2 (2.5 equiv), AcOH (1 equiv), toluene, 90 °C, 24–36 h.

Procuring this specific carboxamide as a directing group unlocks high-yielding, selective C-H functionalization pathways that are otherwise inaccessible, directly reducing catalyst waste and step counts in peptide semisynthesis.

Process Efficiency in Isoxazole-Carbonitrile Generation

In the synthesis of 5-methylisoxazole-3-carbonitrile—a key intermediate for downstream tetrazole bioisosteres—procuring 5-methylisoxazole-3-carboxamide allows for a direct, one-step dehydration using standard reagents like POCl3 or SOCl2, typically proceeding in >85% yield. If a facility procures 5-methylisoxazole-3-carboxylic acid instead, the process mandates a two-step sequence: conversion to the highly reactive acid chloride followed by amidation with aqueous ammonia. This indirect route not only drops the overall throughput yield by approximately 15-20% but also introduces significant handling hazards associated with corrosive ammonia gas and excess chlorinating agents at scale [1].

Evidence DimensionSynthetic steps and cumulative yield to 5-methylisoxazole-3-carbonitrile
Target Compound Data1 step (direct dehydration), >85% yield
Comparator Or Baseline5-methylisoxazole-3-carboxylic acid (2 steps: chlorination + amidation), ~65-70% cumulative yield
Quantified DifferenceElimination of 1 synthetic step and ~15-20% higher throughput yield
ConditionsStandard laboratory scale, dehydration via POCl3/SOCl2 vs. two-step amidation.

Starting from the carboxamide rather than the carboxylic acid eliminates a hazardous synthetic step, improving safety profiles and overall yield in the scale-up of isoxazole-based pharmaceutical intermediates.

Prevention of Toxic N-O Bond Cleavage in DMARD Scaffolds

In the development of disease-modifying antirheumatic drugs (DMARDs), the choice of isoxazole regioisomer dictates the metabolic fate and toxicity of the resulting drug. Leflunomide, built on a 5-methylisoxazole-4-carboxamide scaffold, undergoes in vivo N-O bond cleavage to form teriflunomide, a potent DHODH inhibitor associated with severe hepatotoxicity and teratogenicity. By contrast, shifting the procurement and design strategy to the 5-methylisoxazole-3-carboxamide scaffold (e.g., the UTL-5 series) completely alters the metabolic pathway. The 3-carboxamide N-O bond remains intact upon metabolism; instead, the amide bond cleaves to yield 5-methylisoxazole-3-carboxylic acid. This structural shift eliminates DHODH inhibition in vitro and converts the hepatotoxic profile into a hepatoprotective one, while maintaining strong anti-inflammatory and antiarthritic efficacy [1].

Evidence DimensionMetabolic cleavage site and DHODH inhibition
Target Compound Data5-Methylisoxazole-3-carboxamide scaffold (N-O bond remains intact; no DHODH inhibition)
Comparator Or Baseline5-Methylisoxazole-4-carboxamide scaffold (N-O bond cleaves to form toxic teriflunomide; potent DHODH inhibition)
Quantified DifferenceComplete elimination of DHODH-mediated hepatotoxicity
ConditionsIn vitro microsomal metabolism and DHODH inhibition assays.

Procuring the 3-carboxamide regioisomer instead of the 4-carboxamide provides medicinal chemists with a metabolically stable scaffold that bypasses the severe toxicological liabilities of traditional leflunomide analogs.

Transient Directing Group in Advanced Peptide Synthesis

5-Methylisoxazole-3-carboxamide is utilized as a bidentate directing group (MICA) in palladium-catalyzed γ-C(sp3)–H acetoxylation. This application is highly relevant for facilities synthesizing non-natural amino acids, specifically γ-mercapto amino acids (Val, Thr, Ile) required for native chemical ligation (NCL) in protein semisynthesis, where standard monodentate directing groups fail to provide sufficient yield[1].

Precursor for Tetrazole-Based Bioisosteres

In pharmaceutical process chemistry, this compound serves as the ideal starting material for synthesizing 5-methylisoxazole-3-carbonitrile, a direct precursor to tetrazole isosteres. Its use bypasses the hazardous acid chloride and ammonia steps required when starting from the carboxylic acid, offering a safer, higher-yielding route to metabolically stable drug candidates [2].

Scaffold for Hepatoprotective Anti-Inflammatory Agents

The compound acts as a core building block for synthesizing disease-modifying antirheumatic drugs (DMARDs). Its specific 3-carboxamide substitution pattern prevents the toxic in vivo N-O bond cleavage seen in 4-carboxamide analogs (like leflunomide), making it a structurally safer scaffold for developing anti-inflammatory agents without DHODH-mediated hepatotoxicity [3].

UNII

L3Z7EO2G4I

Other CAS

3445-52-1

Dates

Last modified: 08-15-2023

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